molecular formula C17H21NO3 B2745851 1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1704532-57-9

1'-pivaloyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2745851
CAS No.: 1704532-57-9
M. Wt: 287.359
InChI Key: RXFNJNMDGGSIEL-UHFFFAOYSA-N
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Description

1’-Pivaloyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a spirocyclic compound that features a unique structural motif combining isobenzofuran and piperidine rings

Scientific Research Applications

1’-Pivaloyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and fluorescence.

Future Directions

The future directions in the study of these compounds could involve further exploration of their potential biological activities and the development of novel synthetic methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-pivaloyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves a multi-step process. One common method includes the condensation of ninhydrin with amino derivatives, followed by oxidative cleavage of the resulting vicinal diols. This reaction is often carried out in acetic acid at room temperature, yielding various spiro-isobenzofuran derivatives .

Industrial Production Methods: While specific industrial production methods for 1’-pivaloyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1’-Pivaloyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Comparison with Similar Compounds

Uniqueness: 1’-Pivaloyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to the presence of the pivaloyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and specificity in certain applications compared to similar compounds.

Properties

IUPAC Name

1'-(2,2-dimethylpropanoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-16(2,3)15(20)18-10-6-9-17(11-18)13-8-5-4-7-12(13)14(19)21-17/h4-5,7-8H,6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFNJNMDGGSIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC2(C1)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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